Biliverdin dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C33H36Cl2N4O6 |

|---|---|

Poids moléculaire |

655.6 g/mol |

Nom IUPAC |

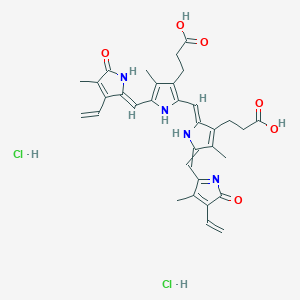

3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;dihydrochloride |

InChI |

InChI=1S/C33H34N4O6.2ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);2*1H/b24-13?,27-14-,28-15-;; |

Clé InChI |

GNLHFBAZSKVVCQ-BIGIZBJWSA-N |

SMILES isomérique |

CC1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl.Cl |

SMILES canonique |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl.Cl |

Origine du produit |

United States |

Foundational & Exploratory

Biliverdin Dihydrochloride as an In Vitro Antioxidant Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biliverdin (B22007) dihydrochloride, a water-soluble form of the heme catabolite biliverdin, has emerged as a molecule of significant interest beyond its role as a metabolic intermediate. While historically overshadowed by its potent antioxidant successor, bilirubin (B190676), biliverdin itself possesses notable antioxidant and cytoprotective properties.[1] This technical guide provides a comprehensive overview of the in vitro antioxidant activity of biliverdin dihydrochloride, detailing its mechanism of action, presenting available quantitative data, and outlining key experimental protocols for its evaluation.

Biliverdin is the green pigment responsible for the coloration seen in bruises and is an intermediate in the breakdown of heme from hemoglobin.[1] The enzyme heme oxygenase (HO-1) catalyzes the degradation of heme into biliverdin, iron, and carbon monoxide.[1] Subsequently, biliverdin is rapidly reduced to bilirubin by the enzyme biliverdin reductase (BVR).[1] While the antioxidant prowess of bilirubin is well-established, biliverdin's own capacity to mitigate oxidative stress, particularly through the activation of endogenous antioxidant pathways, positions it as a promising therapeutic agent.[2]

Quantitative Analysis of Antioxidant Activity

The available quantitative and semi-quantitative data are summarized below.

| Antioxidant Assay | Biliverdin/Derivative | Bilirubin/Derivative | Key Findings | Reference(s) |

| Peroxyl Radical Scavenging | k inh = 10.2 x 10⁴ M⁻¹s⁻¹ (for BVDE*) | k inh = 22.5 x 10⁴ M⁻¹s⁻¹ (for BRDE**) | The rate constant for hydrogen-atom transfer to peroxyl radicals for bilirubin dimethyl ester is more than double that of biliverdin dimethyl ester. | [3] |

| Peroxynitrite Scavenging | Less Potent | At least 3-fold more potent | Bilirubin is significantly more effective at inhibiting peroxynitrite-mediated protein nitration. | [3] |

| Superoxide (B77818) Scavenging | Less Efficient | More Efficient | Bilirubin shows a greater capacity for scavenging superoxide radicals. In some systems, biliverdin may even promote superoxide production. | [3] |

| DPPH Radical Scavenging | Exhibits activity | Exhibits concentration-dependent activity | Both compounds demonstrate scavenging capabilities, but direct comparative IC50 values are not available. | [3] |

*BVDE: Biliverdin Dimethyl Ester **BRDE: Bilirubin Dimethyl Ester

Mechanism of Action: Nrf2/ARE Pathway Activation

A primary mechanism through which biliverdin exerts its antioxidant effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[2] This pathway is a master regulator of cellular redox homeostasis. In vitro studies in human umbilical vein endothelial cells (HUVEC) have demonstrated that biliverdin treatment can suppress the intracellular generation of reactive oxygen species (ROS) induced by oxidative stressors like hydrogen peroxide (H₂O₂).[2]

This protective effect is achieved through the PI3K/Akt-mediated activation of the Nrf2/HO-1 signaling pathway.[2] Activation of PI3K/Akt leads to the phosphorylation and nuclear translocation of Nrf2. Inside the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), upregulating their expression and bolstering the cell's endogenous antioxidant defenses.[2][5][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. PI3K/Akt pathway mediates Nrf2/ARE activation in human L02 hepatocytes exposed to low-concentration HBCDs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of Biliverdin Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biliverdin (B22007) dihydrochloride (B599025), a stable, water-soluble form of the heme catabolite biliverdin, has emerged as a potent endogenous molecule with significant anti-inflammatory properties. Historically viewed as a mere metabolic intermediate in the degradation of heme to bilirubin (B190676), recent investigations have illuminated its active role in modulating key inflammatory pathways. This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of biliverdin dihydrochloride, detailed experimental protocols for its investigation, and a summary of available quantitative data. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.

Introduction

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic and unresolved inflammation contributes to the pathogenesis of a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The heme oxygenase (HO) system, particularly the inducible isoform HO-1, is a critical cytoprotective mechanism that plays a significant role in the resolution of inflammation. The breakdown of heme by HO-1 generates three key products: carbon monoxide (CO), ferrous iron (Fe²⁺), and biliverdin. Biliverdin is subsequently converted to bilirubin by the enzyme biliverdin reductase (BVR). Both biliverdin and its metabolite, bilirubin, possess potent antioxidant and anti-inflammatory properties.[1][2] This guide focuses on the direct anti-inflammatory effects of this compound.

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of multiple signaling pathways. These intricate mechanisms collectively lead to a reduction in pro-inflammatory mediators and an increase in anti-inflammatory cytokines.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[4]

Biliverdin has been shown to inhibit the activation of NF-κB in a concentration- and time-dependent manner.[3][4] This inhibition is achieved by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[4]

Modulation of Toll-Like Receptor 4 (TLR4) Signaling

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system that recognizes LPS, a major component of the outer membrane of Gram-negative bacteria. Activation of TLR4 triggers a downstream signaling cascade that culminates in the activation of NF-κB and the production of pro-inflammatory cytokines.[5][6] Biliverdin can modulate TLR4 signaling, leading to a dampened inflammatory response.[7][8][9] This is, in part, mediated by the nuclear translocation of biliverdin reductase (BVR), which can bind to the promoter region of the TLR4 gene and inhibit its transcription.[8][9]

Activation of the PI3K/Akt Signaling Pathway and IL-10 Production

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism.[10] Emerging evidence indicates that this pathway also plays a significant role in modulating the inflammatory response. Biliverdin has been shown to activate the PI3K/Akt pathway.[11][12] This activation is initiated by the interaction of biliverdin with cell surface BVR, which leads to the recruitment and activation of PI3K. Activated PI3K then phosphorylates and activates Akt. A key downstream consequence of Akt activation by biliverdin is the enhanced production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[12][13] IL-10 plays a critical role in suppressing inflammatory responses and maintaining immune homeostasis.

Quantitative Data

While the qualitative anti-inflammatory effects of biliverdin are well-documented, specific quantitative data, such as IC50 values for the inhibition of pro-inflammatory cytokines, are not extensively available in the current literature.[5] The available data primarily focuses on cytotoxicity in cancer cell lines and effective concentrations used in in vivo studies.

| Parameter | Cell Line/Model | Value | Reference |

| IC50 (Cytotoxicity) | MCF-7 (Breast Cancer) | 247.4 µM (24 hours) | [13] |

| IC50 (Cytotoxicity) | MDA-MB-468 (Breast Cancer) | 168.9 µM (24 hours) | [13] |

| Effective Concentration (in vivo) | Rat model of endotoxin-induced acute lung injury | 35 mg/kg (intraperitoneal) | [14] |

| Effective Concentration (in vivo) | Rat model of monosodium urate-induced sterile inflammation | 27 mg/kg (intraperitoneal) | [15] |

| Effective Concentration (in vivo) | Swine model of liver ischemia-reperfusion injury | 50 µmol/kg (intravenous) | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound.

Measurement of IL-10 Production in Macrophages

This protocol details the measurement of the anti-inflammatory cytokine IL-10 in lipopolysaccharide (LPS)-stimulated macrophages treated with this compound.

-

Cell Line: RAW 264.7 murine macrophages.

-

Materials:

-

RAW 264.7 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

24-well culture plates

-

This compound stock solution (e.g., 25 mM in DMSO)

-

LPS from E. coli

-

ELISA kit for mouse IL-10

-

-

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of complete culture medium. Incubate for 24 hours to allow for cell adherence.

-

Pre-treatment: Prepare working concentrations of this compound (e.g., 10, 25, 50 µM) in complete culture medium. Remove the existing medium from the cells and add 500 µL of the biliverdin-containing medium or a vehicle control (medium with the same concentration of DMSO). Incubate for 2 hours.[13]

-

Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.[13] Include the following controls: untreated cells, cells treated with biliverdin alone, and cells treated with LPS alone.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[13]

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

IL-10 Measurement: Quantify the concentration of IL-10 in the supernatants using a commercially available mouse IL-10 ELISA kit, following the manufacturer's instructions.[17][18][19]

-

-

Data Analysis: Compare the levels of IL-10 in the different treatment groups. An increase in IL-10 production in the presence of biliverdin and LPS, compared to LPS alone, indicates an anti-inflammatory effect.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol describes a method to visualize and quantify the inhibition of NF-κB nuclear translocation by this compound in LPS-stimulated macrophages.

-

Cell Line: RAW 264.7 murine macrophages.

-

Materials:

-

RAW 264.7 cells

-

Coverslips in a 24-well plate

-

Complete culture medium

-

This compound stock solution

-

LPS from E. coli

-

4% Paraformaldehyde

-

0.1% Triton X-100

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against NF-κB p65 subunit

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

-

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells on coverslips in a 24-well plate. Pre-treat the cells with different concentrations of this compound for 1-2 hours. Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.[2]

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with a blocking buffer.

-

Incubate with a primary antibody against the NF-κB p65 subunit.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of the p65 subunit in the nucleus versus the cytoplasm.[2]

-

-

Data Analysis: A decrease in the nuclear fluorescence of the p65 subunit in cells pre-treated with this compound compared to cells treated with LPS alone indicates inhibition of NF-κB translocation.

In Vivo Model of Endotoxin-Induced Acute Lung Injury

This protocol outlines an in vivo experiment to evaluate the protective effects of this compound in a rat model of LPS-induced acute lung injury.

-

Animal Model: Male Sprague-Dawley rats.

-

Materials:

-

This compound

-

LPS from E. coli

-

Sterile saline

-

-

Procedure:

-

Animal Groups: Divide rats into experimental groups: a sham control group, an LPS-treated group, and a biliverdin + LPS-treated group.

-

Administration: Administer this compound (e.g., 35 mg/kg) intraperitoneally at a specified time before LPS challenge. The control group receives an equivalent volume of the vehicle.[14]

-

Induction of Injury: Induce acute lung injury by administering a lethal or sub-lethal dose of LPS intravenously or intraperitoneally.

-

Assessments:

-

Survival: Monitor and record survival rates over a specified period.

-

Lung Permeability: Assess lung vascular permeability by measuring the leakage of Evans blue dye or protein concentration in bronchoalveolar lavage (BAL) fluid.

-

Inflammatory Cell Infiltration: Quantify the number of neutrophils and other inflammatory cells in BAL fluid.

-

Cytokine Analysis: Measure the levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in serum and BAL fluid using ELISA.

-

Histopathology: Perform histological analysis of lung tissue to assess the degree of inflammation and tissue damage.

-

-

-

Data Analysis: Compare the measured parameters between the different experimental groups. A reduction in lung injury markers, inflammatory cell infiltration, and pro-inflammatory cytokine levels, along with improved survival in the biliverdin-treated group, would demonstrate its protective effects.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

Caption: this compound signaling pathways in inflammation.

Caption: General experimental workflow for studying biliverdin's effects.

Conclusion

This compound demonstrates significant anti-inflammatory properties through its ability to modulate key signaling pathways, including the inhibition of NF-κB and TLR4 signaling, and the activation of the pro-survival PI3K/Akt pathway, leading to the production of the anti-inflammatory cytokine IL-10. While further research is needed to fully elucidate its quantitative inhibitory profile against various inflammatory mediators, the existing evidence strongly supports its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the promising anti-inflammatory effects of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of PI3k/AKT signaling pathway in attenuating liver fibrosis: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase [frontiersin.org]

- 12. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Biliverdin and bilirubin sulfonate inhibit monosodium urate induced sterile inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. medixbiochemica.com [medixbiochemica.com]

- 19. medixbiochemica.com [medixbiochemica.com]

The Therapeutic Potential of Biliverdin Dihydrochloride: A Technical Guide for Researchers

An in-depth exploration of the pre-clinical evidence, mechanisms of action, and experimental protocols for utilizing biliverdin (B22007) dihydrochloride (B599025) in various disease models.

Introduction

Biliverdin dihydrochloride, a stable, water-soluble form of the heme catabolite biliverdin, has emerged as a promising therapeutic agent with potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] Historically viewed as a mere intermediate in the degradation of heme to bilirubin (B190676), a growing body of preclinical evidence now supports its significant cytoprotective effects across a spectrum of disease models.[1][3][4] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its mechanisms of action, quantitative data from key preclinical studies, and detailed experimental protocols to aid researchers in their investigations.

Core Mechanisms of Action

The protective effects of biliverdin are multifaceted, stemming from both its intrinsic properties and its rapid conversion to the potent antioxidant, bilirubin, by the ubiquitous enzyme biliverdin reductase (BVR).[1][5] This conversion is central to a powerful antioxidant cycle.[5][6][7]

-

Antioxidant Effects: Biliverdin directly scavenges reactive oxygen species (ROS).[1][8] More significantly, it participates in a catalytic cycle where its reduction product, bilirubin, neutralizes ROS and is oxidized back to biliverdin, which is then recycled by BVR, amplifying the antioxidant capacity.[5][6][7] This cycle is highly efficient, with studies showing that 10 nM of bilirubin can protect cultured cells from a 10,000-fold molar excess of hydrogen peroxide.[6]

-

Anti-inflammatory Effects: Biliverdin exerts robust anti-inflammatory effects by modulating key signaling pathways. It can suppress the activation of nuclear factor-kappa B (NF-κB), a primary transcription factor for pro-inflammatory genes.[1][5] Furthermore, biliverdin has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, a critical component of the innate immune response.[1][9] This is partly mediated by the nuclear translocation of BVR, which then suppresses TLR4 promoter activity.[1][10] Consequently, biliverdin administration leads to a reduction in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and an increase in the anti-inflammatory cytokine IL-10.[1][11]

-

Anti-apoptotic Effects: Biliverdin promotes cell survival by inhibiting apoptosis. It can down-regulate the expression of pro-apoptotic proteins like cytochrome C and caspase-3.[1] Additionally, the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway by biliverdin contributes to its pro-survival and anti-apoptotic functions.[1][12]

Signaling Pathways

The therapeutic effects of biliverdin are underpinned by its modulation of several critical intracellular signaling pathways.

Caption: Heme degradation pathway and the biliverdin-bilirubin antioxidant cycle.

Caption: Inhibition of TLR4 and NF-κB signaling by biliverdin.

Caption: Activation of the PI3K/Akt pro-survival pathway by biliverdin.

Quantitative Data from Preclinical Disease Models

The therapeutic efficacy of this compound has been demonstrated across a range of preclinical disease models. The following tables summarize key quantitative findings.

Table 1: Ischemia-Reperfusion Injury Models

| Animal Model | Organ | This compound Dose | Key Outcomes | Reference(s) |

| Swine | Liver | 50 µmol/kg (intravenous bolus) | Suppressed IRI-induced liver dysfunction (improved urea (B33335) and ammonia (B1221849) clearance), reduced neutrophil infiltration, and decreased hepatocyte cell death. | [5][13] |

| Rat | Liver | 10 or 50 µmol (in blood perfusate) | Improved portal venous blood flow, increased bile production, and decreased hepatocellular damage. | [5][14] |

| Rat | Brain | 35 mg/kg (intraperitoneal injection) | Reduced cerebral infarction volume and decreased apoptosis in the ischemic cortex. | [5][15] |

| Rat | Liver (Orthotopic Transplant) | Not specified | Extended animal survival from 50% (control) to 90-100%. | [14] |

Table 2: Inflammation and Sepsis Models

| Animal Model | Disease Model | This compound Dose | Key Outcomes | Reference(s) |

| Mouse | Endotoxemia (LPS-induced) | Not specified | Reduced infiltrating cells and pro-inflammatory cytokine expression. | [12][16] |

| Mouse | Polymicrobial Sepsis | Not specified | Protected against sepsis by modulating inflammatory mediators. | [17] |

Table 3: Organ Transplantation Models

| Animal Model | Organ | This compound Dose | Key Outcomes | Reference(s) |

| Mouse | Cardiac Allograft | 50 µmol/kg (i.p.) once, twice, or three times daily | Induced donor-specific tolerance to cardiac allografts. | [4] |

| Rat | Islet Allograft | Not specified | Enhanced survival of islets after transplantation. | [18] |

Table 4: Metabolic Disease Models

| Animal Model | Disease Model | This compound Dose | Key Outcomes | Reference(s) |

| db/db mice | Diabetic Nephropathy | Oral administration | Partially prevented the worsening of hyperglycemia and glucose intolerance; protected against the progression of mesangial expansion. | [19][20] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: In Vivo Ischemia-Reperfusion Injury (IRI) Model - Middle Cerebral Artery Occlusion (MCAO) in Rats

Objective: To evaluate the neuroprotective effects of this compound in a rat model of stroke.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound

-

Normal saline

-

Anesthesia (e.g., isoflurane)

-

Nylon monofilament suture

-

2,3,5-triphenyltetrazolium chloride (TTC) for staining

Procedure:

-

Animal Preparation: Anesthetize the rats and maintain body temperature at 37°C.

-

Induction of Ischemia: Induce transient middle cerebral artery occlusion (tMCAO) by inserting a nylon monofilament suture to block the middle cerebral artery.

-

Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow reperfusion.

-

Biliverdin Administration: Administer biliverdin (35 mg/kg in 2 mL of normal saline) via intraperitoneal injection at specified time points: 15 minutes prior to reperfusion, and at 4, 12, and 20 hours after reperfusion.[5] The control group receives an equivalent volume of normal saline.

-

Neurological Assessment: Perform neurological deficit scoring at various time points post-reperfusion.

-

Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours post-reperfusion), euthanize the animals, and slice the brains. Stain the brain slices with TTC to visualize the infarct area. Quantify the infarct volume.

-

Molecular Analysis: Collect ischemic cerebral cortex tissue to measure mRNA and protein expression of pro-inflammatory factors (e.g., TNF-α, IL-6, IL-1β) and apoptotic markers.[1]

Caption: Experimental workflow for the rat MCAO ischemia-reperfusion model.

Protocol 2: Ex Vivo Liver Perfusion IRI Model

Objective: To assess the protective effects of this compound on liver function following ischemia-reperfusion.

Materials:

-

Male Sprague-Dawley rat livers

-

This compound

-

Krebs-Henseleit bicarbonate buffer

-

Bovine red blood cells

-

Perfusion circuit

-

Assay kits for liver function tests (e.g., ALT, AST)

Procedure:

-

Liver Harvest: Harvest livers from male Sprague-Dawley rats.

-

Perfusate Preparation: Prepare the perfusate (e.g., Krebs-Henseleit buffer with bovine red blood cells). For the treatment group, dissolve biliverdin hydrochloride in the perfusate to final concentrations of 10 µmol or 50 µmol.[5] The control group will receive perfusate without biliverdin.

-

Perfusion: Perfuse the livers with the prepared perfusate for a specified duration (e.g., 2 hours).

-

Functional Assessment: Monitor and measure parameters of liver function throughout the perfusion, such as portal venous blood flow and bile production.

-

Biochemical Analysis: Collect perfusate samples at various time points to measure levels of liver enzymes (e.g., ALT, AST) as markers of hepatocellular damage.

-

Histological Analysis: At the end of the experiment, fix and process liver tissue for histological examination to assess the degree of IRI.

Protocol 3: In Vitro Anti-inflammatory Assay in Macrophages

Objective: To determine the effect of this compound on the inflammatory response in cultured macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Lipopolysaccharide (LPS)

-

Assay kits for cytokine measurement (e.g., ELISA for TNF-α, IL-6)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[8]

-

Pre-treatment: Prepare working concentrations of biliverdin hydrochloride (e.g., 10, 25, 50 µM) in complete culture medium.[8] Replace the old medium with the biliverdin-containing medium or vehicle control and incubate for 2 hours.[8]

-

Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.[8]

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or other appropriate methods.

-

Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects are not due to cytotoxicity of the treatments.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential in a wide array of preclinical disease models, primarily through its potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][2] Its ability to modulate key signaling pathways, including NF-κB, TLR4, and PI3K/Akt, highlights the multifaceted nature of its cytoprotective effects.[1]

While the preclinical data are compelling, further research is necessary to translate these findings to the clinical setting. Key areas for future investigation include:

-

Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion of exogenously administered biliverdin are needed.

-

Optimization of Delivery: Developing novel drug delivery systems could enhance the bioavailability and therapeutic efficacy of biliverdin.

-

Clinical Trials: Rigorous, well-designed clinical trials are essential to establish the safety and efficacy of this compound in human diseases.

-

Combination Therapies: Investigating the synergistic effects of biliverdin with other therapeutic agents could lead to more effective treatment strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Therapeutic applications of bilirubin and biliverdin in transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. benchchem.com [benchchem.com]

- 9. Go green: the anti-inflammatory effects of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cell surface biliverdin reductase mediates biliverdin-induced anti-inflammatory effects via phosphatidylinositol 3-kinase and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Biliverdin therapy protects rat livers from ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biliverdin Protects Against Cerebral Ischemia/Reperfusion Injury by Regulating the miR-27a-3p/Rgs1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biliverdin Hydrochloride - Echelon Biosciences [echelon-inc.com]

- 18. Biliverdin Protects against Liver Ischemia Reperfusion Injury in Swine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | The Role of Bilirubin in Diabetes, Metabolic Syndrome, and Cardiovascular Diseases [frontiersin.org]

- 20. The Role of Bilirubin in Diabetes, Metabolic Syndrome, and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Antioxidant Capacities of Biliverdin Dihydrochloride and Bilirubin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Long considered mere byproducts of heme catabolism, biliverdin (B22007) and its metabolite, bilirubin (B190676), are now recognized as potent endogenous molecules with significant cytoprotective roles.[1] Their antioxidant properties are of particular interest in the context of diseases associated with oxidative stress. This technical guide provides a comparative analysis of the antioxidant capacities of biliverdin dihydrochloride (B599025), a stable, water-soluble form of biliverdin often used in research, and bilirubin.[2] While both molecules exhibit antioxidant effects, a body of evidence suggests that bilirubin is the more powerful antioxidant, an effect amplified by a catalytic redox cycle.[1][3] This document will delve into the quantitative comparisons, experimental methodologies, and underlying signaling pathways that define their antioxidant activities.

Quantitative Comparison of Antioxidant Activity

The direct antioxidant capacities of biliverdin and bilirubin have been evaluated using various assays. While direct comparative studies across multiple standardized assays are not always available in the literature, data from different experimental systems consistently point towards bilirubin's superior antioxidant performance. The following table summarizes key quantitative parameters from studies evaluating the antioxidant activities of biliverdin and bilirubin derivatives.

| Antioxidant Assay | Parameter | Biliverdin Derivative (BVDE*) | Bilirubin Derivative (BRDE**) | Key Findings | Reference |

| Peroxyl Radical Scavenging | Rate Constant (k inh) | 10.2 x 10⁴ M⁻¹s⁻¹ | 22.5 x 10⁴ M⁻¹s⁻¹ | The rate constant for hydrogen-atom transfer to peroxyl radicals for the bilirubin derivative is more than double that of the biliverdin derivative.[3] | [3] |

| Stoichiometric Factor (n)*** | 2.7 | 2.0 | The biliverdin derivative can trap a slightly higher number of peroxyl radicals per molecule.[3] | [3] | |

| Peroxynitrite Scavenging | Relative Potency | Less Potent | At least 3-fold more potent | Bilirubin is significantly more effective at inhibiting peroxynitrite-mediated protein tyrosine nitration.[3] | [3] |

| Superoxide (B77818) Scavenging | Relative Efficiency | Less Efficient | More Efficient | Bilirubin demonstrates a greater capacity for scavenging superoxide radicals.[3] | [3] |

| DPPH Radical Scavenging | IC50 | Exhibits activity | Exhibits concentration-dependent activity | Direct comparative IC50 values are not readily available in the literature, but both compounds show DPPH radical scavenging capabilities.[3] | [3] |

| ABTS Radical Scavenging | IC50 | Did not produce 50% scavenging**** | Did not produce 50% scavenging**** | In some studies, bulk bilirubin did not achieve 50% scavenging, though bilirubin nanoparticles showed significant activity.[1] | [1] |

*BVDE: Biliverdin Dimethyl Ester **BRDE: Bilirubin Dimethyl Ester ***The stoichiometric factor (n) represents the number of free radicals trapped by a single antioxidant molecule.[1] ***In the specific study cited, 50% scavenging was not achieved under the tested conditions for the bulk forms.[1]

The Bilirubin-Biliverdin Redox Cycle: An Amplification of Antioxidant Capacity

A critical aspect of bilirubin's potent antioxidant action is the bilirubin-biliverdin redox cycle.[1] In this cycle, bilirubin neutralizes reactive oxygen species (ROS) and is oxidized to biliverdin. The enzyme biliverdin reductase (BVR) then rapidly reduces biliverdin back to bilirubin, consuming NADPH as a reducing agent.[4][5] This catalytic cycle allows for the regeneration of bilirubin, enabling low physiological concentrations to protect against a significantly larger oxidant load.[2][6]

Caption: The Bilirubin-Biliverdin Redox Cycle.

Signaling Pathways

The antioxidant effects of biliverdin and bilirubin are closely linked to cellular signaling pathways, most notably the Nrf2 pathway, a master regulator of the antioxidant response.[1] Biliverdin reductase (BVR) also plays a crucial role in these signaling cascades, extending its function beyond the simple reduction of biliverdin.[5]

Caption: Bilirubin's influence on the Nrf2 signaling pathway.

Experimental Protocols

Standardized assays are crucial for quantifying and comparing the antioxidant capacities of compounds like biliverdin dihydrochloride and bilirubin. Below are detailed methodologies for two commonly employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[1]

Methodology:

-

Preparation of DPPH solution: A 0.1 mM solution of DPPH is prepared in methanol (B129727) and kept in the dark.[1]

-

Preparation of test samples: Stock solutions of this compound and bilirubin are prepared in a suitable solvent (e.g., DMSO) and then serially diluted with methanol.[1]

-

Reaction: A specific volume of the test sample dilutions is added to the wells of a microplate. The DPPH solution is then added to each well and mixed. A blank containing only the solvent and DPPH solution is also prepared.[1]

-

Incubation: The plate is incubated in the dark for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[1]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.[1]

-

IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+. The antioxidant capacity is often expressed as Trolox equivalents.[1]

Methodology:

-

Preparation of ABTS•+ solution: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilution of ABTS•+ solution: The stock ABTS•+ solution is diluted with PBS or ethanol (B145695) to an absorbance of 0.70 (± 0.02) at 734 nm.[1]

-

Preparation of Trolox standards and test samples: A series of standard solutions of Trolox are prepared. This compound and bilirubin are dissolved in a suitable solvent and a series of dilutions are prepared.[1]

-

Reaction: A small volume of the Trolox standards or test samples is added to a microplate well, followed by the diluted ABTS•+ solution.[1]

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).[1]

-

Measurement: The absorbance is measured at 734 nm.[1]

-

Calculation: A standard curve is created by plotting the percentage inhibition of absorbance against the concentration of Trolox. The Trolox Equivalent Antioxidant Capacity (TEAC) value of the sample is calculated from this curve.[1]

Caption: General workflow for comparative antioxidant assays.

Conclusion

The available evidence strongly supports the role of bilirubin as a potent, physiologically relevant antioxidant.[1] Its efficacy is significantly amplified by the bilirubin-biliverdin redox cycle. While biliverdin also possesses antioxidant capabilities, studies consistently indicate that bilirubin is the more powerful of the two in scavenging a variety of reactive oxygen species.[1][3] The lipophilic nature of bilirubin makes it particularly effective in protecting against lipid peroxidation within cellular membranes.[1] For researchers and drug development professionals, understanding the nuances of their respective antioxidant strengths and the enzymatic cycle that enhances bilirubin's activity is crucial for designing therapeutic strategies that target oxidative stress. Further direct comparative studies using a broad range of standardized assays will provide a more definitive quantification of their relative antioxidant potencies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biochemia-medica.com [biochemia-medica.com]

Biliverdin Dihydrochloride in DMSO: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of biliverdin (B22007) dihydrochloride (B599025) in dimethyl sulfoxide (B87167) (DMSO). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on handling, storage, and analysis of this important bile pigment.

Executive Summary

Biliverdin, a key intermediate in the catabolism of heme, is gaining significant attention for its antioxidant, anti-inflammatory, and cytoprotective properties. Accurate and reproducible in vitro and in vivo studies rely on the correct preparation and storage of biliverdin solutions. DMSO is a common solvent for biliverdin dihydrochloride due to its high solubilizing capacity. However, the stability of these solutions is paramount for experimental success. This guide outlines the solubility limits, optimal storage conditions, and analytical methods to ensure the integrity of this compound solutions in DMSO.

Solubility

This compound exhibits high solubility in organic solvents such as DMSO.[1][2] The solubility in DMSO is approximately 20 mg/mL.[1][2] It is important to note that hygroscopic DMSO can negatively impact the solubility of the product, and the use of newly opened DMSO is recommended. For aqueous solutions, it is advised to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[1]

Table 1: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| DMSO | ~20 mg/mL | [1][2] |

| Dimethylformamide (DMF) | ~20 mg/mL | [1] |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |

| Water | < 0.1 mg/mL (insoluble) |

Stability

The stability of this compound in DMSO is influenced by several factors, including temperature, light, and oxygen. The primary degradation pathways are oxidation and photodegradation, often indicated by a color change from green to brown.[3]

Storage Conditions

Proper storage is critical to maintain the integrity of this compound solutions in DMSO. For long-term storage, it is recommended to store aliquots in sealed containers, protected from light, at -80°C.

Table 2: Stability of this compound in DMSO Solution

| Storage Temperature | Duration | Conditions | Reference(s) |

| -80°C | Up to 6 months | Sealed, away from moisture, protected from light | |

| -20°C | Up to 1 month | Sealed, away from moisture, protected from light, under inert gas | |

| 4°C | Several days | Protected from light and air | |

| Room Temperature | Not Recommended | - | [1] |

Note: To minimize degradation, it is crucial to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution in DMSO

Materials:

-

This compound solid

-

Anhydrous DMSO

-

Inert gas (argon or nitrogen)

-

Sterile, amber glass vials with septum-lined caps

Procedure:

-

Purge the anhydrous DMSO with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.[3]

-

In a low-light environment, accurately weigh the desired amount of this compound.

-

Transfer the solid to a sterile, amber glass vial.

-

Add the purged DMSO to the vial to achieve the desired concentration (e.g., 20 mg/mL).

-

Seal the vial and vortex or sonicate until the solid is completely dissolved. The solution should be a clear green.

-

For storage, aliquot the stock solution into single-use amber vials, flush with inert gas, and store at -80°C.[4]

Protocol for Monitoring Stability by HPLC

This protocol outlines a general method for assessing the stability of this compound in DMSO.

Materials:

-

This compound in DMSO solution

-

HPLC system with a UV/Vis or PDA detector

-

C18 reversed-phase HPLC column (e.g., µBondapak C18)[5]

-

HPLC-grade methanol (B129727) and water

Procedure:

-

Sample Preparation: Prepare a solution of this compound in DMSO at a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water is typically used. The exact gradient will need to be optimized for the specific column and system.

-

Detection: Monitor the elution profile at a wavelength corresponding to a major absorbance peak of biliverdin (e.g., ~376 nm or ~689 nm).[1]

-

-

Stability Assessment:

-

Inject a freshly prepared sample to obtain a baseline chromatogram.

-

Store the sample under the desired test conditions (e.g., specific temperature, light exposure).

-

At predetermined time points, inject the stored sample and analyze the chromatogram.

-

Degradation is indicated by a decrease in the peak area of the parent biliverdin compound and the appearance of new peaks corresponding to degradation products.

-

Visualizations

Heme Catabolism Pathway

The following diagram illustrates the conversion of heme to bilirubin, where biliverdin is a key intermediate. This pathway is catalyzed by heme oxygenase and biliverdin reductase.

Caption: Heme is converted to biliverdin, releasing CO and Fe²⁺, a reaction catalyzed by Heme Oxygenase.

Experimental Workflow for Stability Assessment

The following diagram outlines the workflow for assessing the stability of this compound in DMSO.

Caption: Workflow for assessing the stability of this compound in DMSO under various conditions.

Conclusion

The effective use of this compound in research and development necessitates a thorough understanding of its solubility and stability in DMSO. By adhering to the protocols for preparation and storage outlined in this guide, researchers can minimize degradation and ensure the reliability of their experimental results. The provided analytical methods offer a framework for verifying the integrity of biliverdin solutions. Further research into the specific kinetics and degradation products in DMSO would provide even greater insight into the behavior of this promising therapeutic and research agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. glsciences.eu [glsciences.eu]

- 3. The Biological Effects of Bilirubin Photoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Identification of the product of heme degradation catalyzed by the heme oxygenase system as biliverdin IX alpha by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytoprotective Effects of Biliverdin Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biliverdin (B22007) dihydrochloride (B599025), a water-soluble form of the heme catabolite biliverdin, has emerged as a molecule of significant interest in the fields of cytoprotection and therapeutic development. Historically viewed as a mere intermediate in the degradation of heme to bilirubin (B190676), recent research has illuminated its potent antioxidant, anti-inflammatory, and immunomodulatory properties. This technical guide provides a comprehensive overview of the mechanisms underlying the cytoprotective effects of biliverdin dihydrochloride, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The cytoprotective actions of biliverdin are multifaceted. It directly scavenges reactive oxygen species (ROS) and, perhaps more importantly, is the substrate for biliverdin reductase (BVR), which converts it to the powerful antioxidant bilirubin.[1][2] This enzymatic conversion is a key component of a potent antioxidant redox cycle.[3] Furthermore, biliverdin and its downstream products modulate critical signaling pathways, including the Keap1-Nrf2 and NF-κB pathways, to orchestrate a robust cellular defense against oxidative and inflammatory stress.[4] This guide will delve into these mechanisms, providing the necessary technical details for researchers to explore and harness the therapeutic potential of this compound.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the cytoprotective effects of this compound from various in vitro studies.

Table 1: Cytotoxicity and Viability Effects of Biliverdin

| Cell Line | Treatment/Condition | Concentration (µM) | Effect | Reference |

| MCF-7 (Breast Cancer) | Biliverdin (24h) | 247.4 | IC50 | [5] |

| MDA-MB-468 (Breast Cancer) | Biliverdin (24h) | 168.9 | IC50 | [5] |

| Mouse Lens Epithelial Cells | Biliverdin | >100 | Dramatically decreased cell viability | [6] |

| Rat Hepatocytes | Biliverdin | 20-100 | Markedly delayed necrosis | [7] |

| Human Erythrocytes | Biliverdin | Lower than Trolox and ascorbate | Inhibited 50% of cell lysis | [7] |

Table 2: Anti-inflammatory Effects of Biliverdin

| Cell/System | Stimulant | Biliverdin Concentration (µM) | Effect on Cytokine Expression | Reference |

| Whole Human Blood | LPS (3 µg/mL) | 50 | 50% decrease in IL-1β and IL-1Ra at 4h | [8] |

| Whole Human Blood | LPS (3 µg/mL) | 50 | Slight non-significant decrease in IL-6 | [8] |

| Whole Human Blood | LPS (3 µg/mL) | 50 | No significant effect on TNF-α and IL-10 | [8] |

Table 3: Antioxidant and Signaling Effects of Biliverdin

| Cell Line/System | Condition | Biliverdin Concentration | Outcome Measure | Effect | Reference |

| Mouse Lens Epithelial Cells | H₂O₂ (200 µM) | 20 | Apoptotic Rate | Decreased from 29.57% to 14.55% | [6] |

| HeLa Cells | H₂O₂ | 50 | Cell Viability | No significant effect on H₂O₂-mediated loss of viability | [9] |

| HeLa Cells | H₂O₂ | 50 | ROS Levels | Did not significantly affect H₂O₂-induced ROS increase | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cytoprotective effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of biliverdin on cell viability and to determine its half-maximal inhibitory concentration (IC50).[5][10]

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Remove the culture medium and add 20 µL of MTT solution to each well. Incubate at 37°C for 3-4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol measures the ability of biliverdin to reduce intracellular ROS levels.[11][12][13]

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound

-

ROS-inducing agent (e.g., H₂O₂)

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution (10-25 µM in serum-free medium or PBS)

-

96-well black, clear-bottom plates or flow cytometry tubes

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding/Preparation: Seed adherent cells in a 96-well plate or prepare a suspension of cells for flow cytometry.

-

Pre-treatment: Treat cells with this compound for a specified time (e.g., 1-2 hours).

-

ROS Induction: Induce oxidative stress by adding an ROS-inducing agent (e.g., H₂O₂).

-

DCFH-DA Staining: Wash the cells with PBS and incubate with DCFH-DA solution for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement:

-

Plate Reader: Wash the cells with PBS and measure fluorescence at an excitation of ~485 nm and emission of ~535 nm.

-

Flow Cytometer: Analyze the cells using a flow cytometer with excitation at 488 nm and emission detected in the green channel (e.g., FITC channel).

-

-

Data Analysis: Compare the fluorescence intensity between treated and control groups to determine the effect of biliverdin on ROS levels.

Western Blotting for Nrf2 and HO-1

This protocol is used to determine the effect of biliverdin on the protein expression levels of Nrf2 and HO-1.[14][15]

Materials:

-

Cells of interest

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with biliverdin for the desired time, then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

Heme Oxygenase-1 (HO-1) Activity Assay

This spectrophotometric assay measures the enzymatic activity of HO-1 by quantifying the formation of bilirubin.[16][17][18]

Materials:

-

Cell or tissue lysates (microsomal fraction)

-

Rat liver cytosol (as a source of biliverdin reductase)

-

Reaction mixture: 1 mM NADPH, 2 mM glucose-6-phosphate, 1 U glucose-6-phosphate dehydrogenase, 25 µM hemin

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Spectrophotometer

Procedure:

-

Preparation of Lysates: Prepare the microsomal fraction from cells or tissues.

-

Reaction Setup: In a microcentrifuge tube, combine the microsomal protein (containing HO-1) with the reaction mixture and rat liver cytosol.

-

Incubation: Incubate the reaction at 37°C for 1 hour in the dark.

-

Reaction Termination: Stop the reaction by placing the tubes on ice.

-

Bilirubin Measurement: Measure the absorbance of the reaction mixture at 464 nm to determine the amount of bilirubin formed.

-

Data Analysis: Calculate HO-1 activity based on the amount of bilirubin produced per unit of time and protein.

Biliverdin Reductase (BVR) Activity Assay

This assay measures the activity of BVR by monitoring the conversion of biliverdin to bilirubin.[19][20][21]

Materials:

-

Cell or tissue lysates

-

This compound solution (10 µM)

-

NADPH solution (100 µM)

-

Tris-HCl buffer (50 mM, pH 8.7)

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a cuvette or 96-well plate, combine the cell lysate with Tris-HCl buffer and biliverdin solution.

-

Reaction Initiation: Start the reaction by adding NADPH.

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 670 nm (biliverdin) or the increase in absorbance at 453 nm (bilirubin) over time at 37°C.

-

Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve to determine BVR activity.

Signaling Pathways and Visualizations

The cytoprotective effects of this compound are mediated through its interaction with several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex relationships.

Caption: Heme catabolism and the biliverdin-bilirubin antioxidant redox cycle.

Caption: Biliverdin-mediated modulation of the Keap1-Nrf2 signaling pathway.

Caption: General experimental workflow for investigating the cytoprotective effects of biliverdin.

Conclusion

This compound demonstrates significant cytoprotective effects through a combination of direct antioxidant action and the modulation of key cellular signaling pathways. Its ability to participate in the biliverdin-bilirubin redox cycle and to influence the Nrf2 and NF-κB pathways underscores its potential as a therapeutic agent for conditions associated with oxidative stress and inflammation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and capitalize on the multifaceted protective properties of this promising molecule. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile in various disease models.

References

- 1. bioquochem.com [bioquochem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biliverdin/Bilirubin Redox Pair Protects Lens Epithelial Cells against Oxidative Stress in Age-Related Cataract by Regulating NF-κB/iNOS and Nrf2/HO-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cytoprotective effects of bilirubin and biliverdin on rat hepatocytes and human erythrocytes and the impact of albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Limited Role for the Bilirubin-Biliverdin Redox Amplification Cycle in the Cellular Antioxidant Protection by Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. cosmobiousa.com [cosmobiousa.com]

- 13. re-place.be [re-place.be]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 16. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. journals.physiology.org [journals.physiology.org]

- 19. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Preparation of Biliverdin Dihydrochloride Stock Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biliverdin (B22007) dihydrochloride (B599025), a water-soluble salt of the green bile pigment biliverdin, is a crucial intermediate in the heme catabolic pathway.[1] It is formed from the oxidation of heme by heme oxygenase and is subsequently reduced to the potent antioxidant bilirubin (B190676) by biliverdin reductase.[2][3] Beyond its role as a metabolic intermediate, biliverdin itself exhibits significant biological activities, including antioxidant, anti-inflammatory, and cytoprotective effects, making it a molecule of great interest in biomedical research and drug development.[2][3] Accurate and reproducible experimental results rely on the correct preparation and storage of biliverdin dihydrochloride stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy in various research applications.

Physicochemical Properties and Solubility

This compound is a crystalline solid that is sensitive to light and oxidation.[4][5] Proper handling and storage are critical to maintain its integrity. A color change from green to brown is an indicator of oxidation.[4][6]

Table 1: Solubility and Storage of this compound

| Property | Value | References |

| Appearance | Crystalline solid | [7][8] |

| Molecular Formula | C₃₃H₃₄N₄O₆ · HCl | [7] |

| Molecular Weight | 619.1 g/mol | [7] |

| Solubility | ||

| DMSO | ~20 mg/mL | [4][5][7] |

| DMF | ~20 mg/mL | [4][5][7] |

| Basic Aqueous Solutions (pH > 9) | Soluble | [9][10] |

| Methanol or Ethanol (slightly basic) | Soluble | [10] |

| Aqueous Buffers (neutral pH) | Sparingly soluble | [4][7] |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [7] |

| Storage of Solid | -20°C, protected from light | [7][9] |

| Storage of Stock Solution (in DMSO) | ||

| -20°C | Up to 1 month (under inert gas, protected from light) | [4][5][6][11] |

| -80°C | Up to 6 months (under inert gas, protected from light) | [4][5][6][8] |

| Storage of Aqueous Solution | Not recommended for more than one day | [6][7] |

Experimental Protocol: Preparation of a 20 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a 20 mg/mL stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

This compound (crystalline solid)

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile, amber or light-protected microcentrifuge tubes

-

Inert gas (e.g., argon or nitrogen)

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Preparation of Solvent: Before use, purge the anhydrous DMSO with an inert gas (argon or nitrogen) for at least 15-30 minutes to remove dissolved oxygen, which can promote oxidation of the biliverdin.[4][7]

-

Weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. In a controlled environment with minimized light exposure, accurately weigh the desired amount of this compound.

-

Dissolution: Add the appropriate volume of the purged DMSO to the weighed this compound to achieve a final concentration of 20 mg/mL. For example, to prepare 1 mL of a 20 mg/mL stock solution, dissolve 20 mg of this compound in 1 mL of purged DMSO.

-

Mixing: Vortex the solution gently until the solid is completely dissolved. The solution should be a clear, deep green color.[8]

-

Inert Gas Overlay: Before sealing the tube, flush the headspace with a gentle stream of inert gas to create an oxygen-free atmosphere.

-

Aliquoting and Storage: For ease of use and to avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.[4][11] Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[4][5][6][8]

Note on Aqueous Solutions: this compound is sparingly soluble in aqueous buffers at neutral pH.[4][7] To prepare an aqueous working solution, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice immediately before use.[7] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[7]

Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Involving Biliverdin

Biliverdin is a key component of the heme catabolism pathway, which has significant physiological implications.

Caption: Heme catabolism pathway showing the generation of biliverdin.

Safety Precautions

This compound should be handled with care. It is advisable to review the Safety Data Sheet (SDS) before use. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area.

By following these guidelines, researchers can ensure the preparation of high-quality this compound stock solutions for reliable and reproducible results in their studies.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biliverdin hydrochloride ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. 胆绿素 盐酸盐 ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Page loading... [guidechem.com]

- 10. Biliverdin Hydrochloride - Echelon Biosciences [echelon-inc.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: Optimal Concentration of Biliverdin Dihydrochloride for Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Biliverdin (B22007) dihydrochloride (B599025) is a key intermediate in the heme catabolism pathway and a precursor to the potent antioxidant, bilirubin (B190676).[1][2] Beyond its role as a metabolic intermediate, biliverdin itself exhibits significant biological activities, including antioxidant, anti-inflammatory, and cytoprotective effects, making it a molecule of great interest in biomedical research.[3][4] The efficacy and potential cytotoxicity of biliverdin are highly dependent on its concentration, the cell type being studied, and the specific assay. Therefore, determining the optimal concentration range is critical for obtaining accurate and reproducible results in cell-based assays.

These application notes provide a summary of effective concentrations used in various assays, detailed protocols for solution preparation and key experiments, and visualizations of relevant biological pathways and workflows.

Data Presentation: Recommended Concentrations

The optimal concentration of biliverdin dihydrochloride varies significantly. For initial experiments, a broad dose-response curve (e.g., 1 µM to 100 µM) is recommended to identify the ideal range for a specific cell line and experimental endpoint.[5] Below is a summary of concentrations reported in the literature for various cell-based assays.

| Cell Line | Assay Type | Concentration Range / IC₅₀ | Key Findings / Reference |

| General Use | Initial Range-Finding | 1 µM - 100 µM | Recommended starting range for determining optimal concentration.[5] |

| MCF-7 | Cell Viability (MTT) | IC₅₀: 247.4 µM (24h) | Biliverdin inhibited cell viability in a dose-dependent manner.[5][6] |

| MDA-MB-468 | Cell Viability (MTT) | IC₅₀: 168.9 µM (24h) | Showed greater sensitivity to biliverdin compared to MCF-7 cells.[5][6] |

| MCT Cells | Biliverdin Reductase (BVR) Activity | 10 µM and 40 µM | Used to measure intracellular conversion to bilirubin.[5][7] |

| RAW 264.7 | Anti-inflammatory (LPS stimulation) | 10, 25, 50 µM | Pre-treatment with biliverdin to assess effects on cytokine production.[8] |

| HUVEC | Angiogenesis & Antioxidant | Not specified | Promoted angiogenesis and activated the Nrf2/HO-1 signaling pathway.[9] |

| HT22 Cells | Neuroprotection (OGD/R model) | Not specified (40 mg/kg in vivo) | Alleviated cerebral ischemia-reperfusion injury by activating Nrf2.[10] |

| Cultured Cells | IFP Imaging | 25 µM (overnight) | Used for imaging applications with infrared fluorescent proteins.[5] |

Key Signaling Pathways Involving Biliverdin

Biliverdin's biological effects are primarily mediated through the heme catabolism and Nrf2 antioxidant pathways.

Heme is broken down by Heme Oxygenase-1 (HO-1) into biliverdin, ferrous iron (Fe²⁺), and carbon monoxide (CO).[1][2] Biliverdin is then rapidly converted to the potent antioxidant bilirubin by the enzyme Biliverdin Reductase (BVR).[11][12] This pathway is a critical cellular defense mechanism against oxidative stress.

References

- 1. Heme Oxygenase-1: Its Therapeutic Roles in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Regulation of Complement Activation by Heme Oxygenase-1 (HO-1) in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biliverdin modulates the Nrf2/A20/eEF1A2 axis to alleviate cerebral ischemia-reperfusion injury by inhibiting pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Evaluating the Antioxidant Capacity of Biliverdin Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biliverdin (B22007), a key intermediate in the catabolism of heme, is increasingly recognized for its intrinsic biological activities, including potent antioxidant and anti-inflammatory properties.[1][2] As a precursor to the powerful antioxidant bilirubin (B190676), biliverdin itself can directly scavenge reactive oxygen species (ROS).[1] The interplay between biliverdin and bilirubin forms a catalytic redox cycle, amplifying their collective antioxidant capacity.[3] This document provides detailed application notes and protocols for assessing the antioxidant capacity of biliverdin dihydrochloride (B599025) using two widely accepted methods: the Oxygen Radical Absorbance Capacity (ORAC) assay and the Trolox Equivalent Antioxidant Capacity (TEAC) assay using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Biliverdin dihydrochloride is a water-soluble form of biliverdin, making it suitable for use in various in vitro assays.[4] However, careful consideration of its solubility and stability is crucial for obtaining accurate and reproducible results.

Physicochemical Properties and Solubility of this compound

Proper handling and preparation of this compound are essential for reliable experimental outcomes. It is sensitive to light and oxygen, and degradation can be visually indicated by a color change from green to brown.[5]

| Property | Value |

| Molecular Formula | C₃₃H₃₄N₄O₆ · HCl |

| Molecular Weight | 619.1 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents like DMSO and DMF (~20 mg/mL).[6][7] Sparingly soluble in aqueous buffers at neutral pH. For aqueous solutions, it is recommended to first dissolve in DMF and then dilute with the aqueous buffer.[6] |

| Storage | Store at -20°C or below, protected from light. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[4] |

Quantitative Antioxidant Capacity Data

Direct quantitative data for this compound in ORAC and ABTS assays are not extensively reported in the literature, as its antioxidant role is often considered in the context of its conversion to bilirubin. However, comparative data for related compounds provide valuable insights.

| Compound/Derivative | Assay | Result | Reference |

| Phycocyanobilin | Oxygen Radical Absorbance Capacity (ORAC) | 22.18 µmol of Trolox equivalents/µmol of compound | |

| Biliverdin Dimethyl Ester (BVDE) | Peroxyl Radical Scavenging | k inh = 10.2 x 10⁴ M⁻¹s⁻¹ | [3] |

| Bilirubin Dimethyl Ester (BRDE) | Peroxyl Radical Scavenging | k inh = 22.5 x 10⁴ M⁻¹s⁻¹ | [3] |

| Biliverdin | ABTS Radical Scavenging (IC50) | Did not produce 50% scavenging | [3] |

| Bilirubin | ABTS Radical Scavenging (IC50) | Did not produce 50% scavenging | [3] |

Note: The data for biliverdin and bilirubin dimethyl esters highlight the greater peroxyl radical scavenging ability of the bilirubin form. The inability to achieve 50% scavenging in the ABTS assay under the tested conditions suggests that their reactivity with the ABTS radical cation may be limited compared to other antioxidants.

Signaling Pathway: The Heme Oxygenase System and Bilirubin-Biliverdin Redox Cycling

The antioxidant effect of biliverdin is intrinsically linked to the heme oxygenase (HO) pathway and the subsequent redox cycling with bilirubin. Heme oxygenase-1 (HO-1) is an inducible enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. Biliverdin is then rapidly reduced to bilirubin by biliverdin reductase (BVR). Bilirubin, a potent antioxidant, can be oxidized back to biliverdin while neutralizing ROS, thus completing a cycle that amplifies the antioxidant capacity.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution suitable for use in antioxidant capacity assays.

Materials:

-

Biliverdin hydrochloride powder

-

Anhydrous, high-purity Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Allow the vial of solid biliverdin hydrochloride to equilibrate to room temperature before opening to prevent condensation.

-

Under subdued light, weigh the desired amount of biliverdin hydrochloride.

-

In a fume hood, dissolve the weighed powder in anhydrous DMSO to a final concentration of 10-25 mM. For example, to prepare 1 mL of a 25 mM stock solution, dissolve 15.48 mg of biliverdin hydrochloride (MW: 619.1 g/mol ) in 1 mL of DMSO.[4]

-

Vortex briefly until the powder is completely dissolved. The solution will be a deep green color.

-

Purge the headspace of the tube with an inert gas to minimize oxidation.

-

Store the stock solution in aliquots at -20°C or -80°C, protected from light.

Oxygen Radical Absorbance Capacity (ORAC) Assay Protocol

The ORAC assay measures the ability of an antioxidant to inhibit the decay of a fluorescent probe induced by a peroxyl radical generator.

Materials and Reagents:

-

This compound stock solution

-

Fluorescein sodium salt

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

-

75 mM Phosphate (B84403) buffer (pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader with temperature control

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of fluorescein (e.g., 4 µM) in 75 mM phosphate buffer and store at 4°C, protected from light. Immediately before use, dilute the stock solution to the working concentration (e.g., 1:500 dilution).

-

Prepare a 75 mM AAPH solution in 75 mM phosphate buffer. This solution should be made fresh daily.

-

Prepare a series of Trolox standards (e.g., 12.5 to 200 µM) in 75 mM phosphate buffer.

-